[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate
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Overview
Description
[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate is a chemical compound that belongs to the class of esters derived from methanesulfonic acid. This compound is characterized by the presence of a benzyloxycarbonylamino group attached to a propyl ester of methanesulfonic acid. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-benzyloxycarbonylamino-propyl ester typically involves the esterification of methanesulfonic acid with 2-benzyloxycarbonylamino-propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-benzyloxycarbonylamino-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-benzyloxycarbonylamino-propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can undergo hydrolysis to release active compounds that exert their effects on biological pathways. The ester group facilitates the compound’s solubility and stability, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid methyl ester
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid propyl ester
Uniqueness
[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate is unique due to the presence of the benzyloxycarbonylamino group, which imparts specific chemical and biological properties. This group allows for targeted interactions with biological molecules, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-10(8-18-19(2,15)16)13-12(14)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFACSSUKSDROL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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